

mepivacaine mechanism of action sodium channels

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Compound Focus: Mepivacaine Hydrochloride

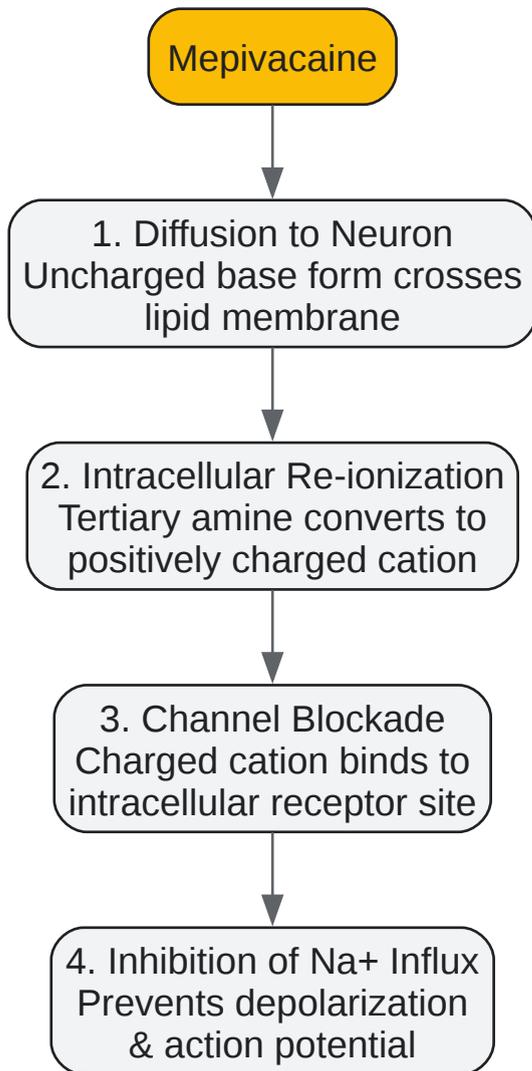
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Molecular Mechanism of Action

The following diagram illustrates the sequential process of how mepivacaine blocks sodium channels to prevent nerve signal conduction.



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Mepivacaine's pathway from administration to neuronal signal blockade.

The process begins when mepivacaine is administered as a water-soluble hydrochloride salt [1]. A portion of the molecules converts to the **lipid-soluble, uncharged base form** at tissue pH, allowing them to diffuse through the lipid neuronal membrane [2] [1]. Once inside the neuron's axoplasm, the molecule **re-ionizes into a positively charged cation** [2] [1]. This charged form then **binds to a specific receptor site** on the intracellular side of the voltage-gated sodium channel's α -subunit [2] [3]. By physically obstructing the channel pore, mepivacaine **prevents sodium ion influx**, which is essential for the rapid depolarization phase of the action potential [4] [2]. Without depolarization, the electrical signal cannot propagate, resulting in a reversible conduction blockade and anesthesia [4].

State-Dependent & Use-Dependent Block

Mepivacaine exhibits **state-dependent blockade**, demonstrating higher affinity and binding potency when sodium channels are in an **activated (open) or inactivated** state compared to a **resting** state [3] [1]. This property underlies its **use-dependence** (or frequency-dependence), where the blockade becomes more pronounced at higher neuronal firing rates [5] [3]. This characteristic is crucial for its clinical profile, as it selectively targets actively firing neurons (such as pain fibers) while having less effect on nerves at rest [1].

Experimental Evidence & Protocols

Key insights into mepivacaine's mechanism are derived from well-established electrophysiological techniques.

Whole-Cell Patch-Clamp on Dissociated Neurons

This method is ideal for quantifying sodium current blockade and its kinetics [5].

- **Cell Preparation:** Dissociate dorsal root ganglion (DRG) neurons from adult rats using enzymatic (e.g., collagenase, protease) and mechanical means [5].
- **Electrophysiology:** Use the whole-cell patch-clamp configuration. Maintain neurons in a bath solution, and use a pipette solution to access the intracellular environment. Voltage-step protocols are applied to elicit sodium currents [5].
- **Drug Application:** Perfuse the recording chamber with a known concentration of mepivacaine (e.g., 100-500 μM). For stereoisomer studies, apply R(-)- and S(+)-mepivacaine separately [5].
- **Data Analysis:**
 - **Tonic Block:** Measure the reduction in peak sodium current amplitude after introducing the drug without stimulation.
 - **Use-Dependent Block:** Apply a train of high-frequency depolarizing pulses and measure the progressive decline in current amplitude [5].
 - **Inactivation Kinetics:** Analyze whether the drug accelerates the time course of current inactivation [5].

IC₅₀ Determination for TTX-Resistant Na⁺ Currents

This protocol quantifies mepivacaine's potency against specific sodium channel subtypes [5].

- **Identify Channel Subtype:** In DRG neurons, isolate the tetrodotoxin-resistant (TTX-R) Na⁺ current by adding TTX to the bath to block TTX-sensitive (TTX-S) channels [5].
- **Generate Concentration-Response Curve:** Apply increasing concentrations of mepivacaine (e.g., 10 μM to 1 mM) and measure the percentage block of the remaining TTX-R current at each concentration [5].
- **Calculate IC₅₀:** Fit the data to the Hill equation to determine the half-maximal inhibitory concentration (IC₅₀), a standard measure of potency [5]. Research has shown stereoisomers of mepivacaine can have an IC₅₀ of approximately 100 μM for tonic block of TTX-R currents [5].

Comparative Pharmacology & Safety

The table below places mepivacaine in context with other local anesthetics based on the search results.

Anesthetic	VW Class	Onset	Duration	Relative Potency	Key Distinguishing Feature
Mepivacaine	Ib	Intermediate	Intermediate	Medium	Less vasodilation; not for OB/c-section due to slow fetal metabolism [6] [3].
Lidocaine	Ib	Fast	Short	Medium	Standard reference; causes vasodilation [6] [1].
Bupivacaine	-	Slow	Long	High	Significant cardiotoxicity in overdose; sensory/motor differential block [6] [3].
Ropivacaine	-	Slow	Long	High	Pure S(-)-enantiomer; reduced cardiotoxicity vs. bupivacaine [6].

Mepivacaine is classified as a **Vaughan-Williams Class Ib** antiarrhythmic agent, which translates to a favorable cardiac safety profile with **little to no effect on QRS duration** at therapeutic doses [3]. Its systemic toxicity primarily affects the **Central Nervous System (CNS)**, with initial signs of overdose

including excitation, nervousness, and convulsions, potentially progressing to coma and respiratory arrest [4] [1].

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